11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide
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Overview
Description
MEN-10690 is a small molecular drug initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. It is known for its role as a reverse transcriptase inhibitor, primarily targeting the human immunodeficiency virus (HIV) reverse transcriptase enzyme . The molecular formula of MEN-10690 is C16H19N3O2S, and it has been studied for its potential in treating HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN-10690 involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrido[3,2-c][2,1,5]benzothiadiazepine core.
- Introduction of ethyl and methyl groups at specific positions on the core structure.
- Oxidation to form the 5,5-dioxide derivative.
Industrial Production Methods: Industrial production of MEN-10690 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to ensure high yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: MEN-10690 undergoes various chemical reactions, including:
Oxidation: Conversion to its 5,5-dioxide form.
Substitution: Introduction of ethyl and methyl groups.
Reduction: Potential reduction of the 5,5-dioxide to the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Use of alkyl halides in the presence of a base.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Major Products:
Scientific Research Applications
MEN-10690 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying reverse transcriptase inhibitors.
Biology: Investigated for its effects on HIV replication and potential use in combination therapies.
Medicine: Explored as a potential treatment for HIV infections, although its development was eventually discontinued.
Industry: Utilized in research and development for new antiviral drugs
Mechanism of Action
MEN-10690 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Zidovudine: Another reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor.
Comparison:
Uniqueness: MEN-10690 is unique in its chemical structure, specifically the pyrido[3,2-c][2,1,5]benzothiadiazepine core, which differentiates it from other reverse transcriptase inhibitors.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
11-ethyl-6,8,9-trimethylpyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide |
InChI |
InChI=1S/C16H19N3O2S/c1-5-19-14-10-12(3)11(2)9-13(14)18(4)22(20,21)15-7-6-8-17-16(15)19/h6-10H,5H2,1-4H3 |
InChI Key |
WLQKTBMFEMJDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(S(=O)(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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